molecular formula C9H12N2O2 B13670555 Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate

Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate

Cat. No.: B13670555
M. Wt: 180.20 g/mol
InChI Key: MJPIAOAJGJBHPA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound features a pyridine ring with an imine group and an ethyl ester group attached to it. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate typically involves the reaction of 2-aminopyridine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar pyridine ring structure but with different functional groups.

    Pyridine N-oxides: These are oxidized derivatives of pyridines with similar reactivity.

    2-Aminopyridine Derivatives: Compounds with an amino group attached to the pyridine ring.

Uniqueness

Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate is unique due to its combination of an imine group and an ester group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

ethyl 2-(2-iminopyridin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-6-4-3-5-8(11)10/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPIAOAJGJBHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=CC1=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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